molecular formula C16H14F3N3O2 B2558525 N-[4,5-difluoro-2-(morpholin-4-yl)phenyl]-2-fluoropyridine-4-carboxamide CAS No. 2094246-23-6

N-[4,5-difluoro-2-(morpholin-4-yl)phenyl]-2-fluoropyridine-4-carboxamide

Cat. No.: B2558525
CAS No.: 2094246-23-6
M. Wt: 337.302
InChI Key: FSNGOGOHIYNSKZ-UHFFFAOYSA-N
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Description

N-[4,5-difluoro-2-(morpholin-4-yl)phenyl]-2-fluoropyridine-4-carboxamide is a synthetic organic compound characterized by the presence of fluorine atoms and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4,5-difluoro-2-(morpholin-4-yl)phenyl]-2-fluoropyridine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the coupling of a fluorinated phenyl derivative with a pyridine carboxamide under controlled conditions. The reaction often employs palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, which are known for their efficiency and selectivity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This includes the use of high-throughput screening to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques can be employed to scale up the production while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

N-[4,5-difluoro-2-(morpholin-4-yl)phenyl]-2-fluoropyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[4,5-difluoro-2-(morpholin-4-yl)phenyl]-2-fluoropyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4,5-difluoro-2-(morpholin-4-yl)phenyl]-2-fluoropyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4,5-difluoro-2-(morpholin-4-yl)phenyl]-2-fluoropyridine-4-carboxamide is unique due to its specific combination of fluorine atoms and morpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

N-(4,5-difluoro-2-morpholin-4-ylphenyl)-2-fluoropyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O2/c17-11-8-13(21-16(23)10-1-2-20-15(19)7-10)14(9-12(11)18)22-3-5-24-6-4-22/h1-2,7-9H,3-6H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSNGOGOHIYNSKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2NC(=O)C3=CC(=NC=C3)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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